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Compound of Interest

Compound Name:
Boc-(2S,3S)-2-amino-3-

methoxybutanoic acid

CAS No.: 630424-73-6

Cat. No.: B3147755

Get Quote

Executive Summary
Boc-Thr(Me)-OH (N-

-t-Butoxycarbonyl-O-methyl-L-threonine) is a specialized amino acid derivative increasingly
used in peptide therapeutics to enhance metabolic stability and membrane permeability. By
methylating the side-chain hydroxyl of threonine, researchers can modulate hydrogen bonding
and lipophilicity. However, this modification introduces unique challenges in mass spectrometry
(MS) analysis, particularly in distinguishing it from isobaric residues like Aspartic Acid (Asp) and
structurally similar allo-isomers.

This guide provides a technical comparison of Boc-Thr(Me)-OH against its native and isobaric

alternatives, detailing fragmentation behaviors, retention characteristics, and self-validating

identification protocols.

Part 1: Chemical Profile & MS Properties
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The accurate identification of Boc-Thr(Me)-OH residues relies on understanding its

physicochemical shifts relative to standard Threonine (Thr) and Aspartic Acid (Asp), which is a

common isobaric interference in low-resolution MS.

Table 1: Comparative MS Profile of Boc-Thr(Me)-OH and
Alternatives

Feature
Boc-Thr(Me)-OH

(Target)
Boc-Thr-OH (Native)

Boc-Asp-OH

(Isobaric
Interference)

Formula (Residue)

C

H

NO

C

H

NO

C

H

NO

Monoisotopic Mass

(Residue)
115.0633 Da 101.0477 Da 115.0269 Da

Mass Difference Reference
-14.0156 Da (CH

)
-0.0364 Da (vs Target)

Key Neutral Loss

(Side Chain)
Methanol (-32 Da) Water (-18 Da)

Water (-18 Da) / CO

(-28 Da)

Immonium Ion (

)
88.07 74.06 88.04

Hydrophobicity

(HPLC)
High (Late Elution) Low (Early Elution) Low (Early Elution)
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Expert Insight: While Thr(Me) and Asp are nominally isobaric (115 Da), they are easily

distinguishable by High-Resolution Accurate Mass (HRAM) MS with a resolution >30,000, as

the 36 mDa mass defect is significant. On low-resolution instruments (Triple Quad),

fragmentation patterns (neutral losses) are the mandatory validation step.

Part 2: Fragmentation Analysis (The Core)
The presence of the O-methyl group alters the fragmentation pathway significantly compared to

native Threonine. This section details the specific fragmentation signatures required for

confident identification.

Collision-Induced Dissociation (CID) Behavior
In positive mode ESI-MS/MS, peptides containing Boc-Thr(Me)-OH exhibit a hierarchical

fragmentation pattern.

Primary Event (Boc Loss): The tert-butoxycarbonyl (Boc) group is acid-labile and

fragmentation-prone. The dominant peak in source-CID or low-energy MS/MS is often

or

.

Secondary Event (Side Chain Loss):

Native Thr: Loses water (

, -18 Da) via

-elimination.

Thr(Me): Loses methanol (

, -32 Da). This is the diagnostic transition.
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Backbone Fragmentation: Standard

- and

-ions are formed, but the

-ion containing the N-terminal Boc-Thr(Me) will show a mass shift of +14 Da relative to a Thr
analog.

Distinguishing from Aspartic Acid
Aspartic acid residues (115 Da) can mimic Thr(Me) in low-res MS.

Asp Fragmentation: Typically shows loss of

(-18) from the side chain carboxyl or loss of

(-28) from

-ions.

Thr(Me) Fragmentation: Exclusively shows loss of

(-32).

Protocol: Monitor the neutral loss of 32 Da from the precursor or specific fragment ions to

confirm O-methylation.

Visualization: Fragmentation Pathway
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Figure 1: Hierarchical fragmentation pathway of Boc-Thr(Me) peptides. The loss of methanol

(-32 Da) is the critical differentiator from native Thr or Asp residues.

Part 3: Chromatographic Performance
The O-methylation of Threonine significantly increases the hydrophobicity of the peptide. This

retention time shift is a secondary validation tool.

Retention Time Shift
Comparison: A peptide containing Thr(Me) will elute later than its Thr counterpart on Reverse

Phase (C18) columns.

Magnitude: The shift is typically +1.5 to +3.0 minutes on a standard 30-minute gradient,

depending on peptide length.

Stereoisomer Separation: Thr(Me) has chiral centers. Synthetic impurities may contain allo-

Thr(Me).

Standard C18: Often fails to resolve Thr(Me) from allo-Thr(Me).
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Solution: Use a mixed-mode column (e.g., Intrada Amino Acid) or a chiral column (e.g.,

CROWNPAK) if stereochemical purity is critical.

Part 4: Experimental Protocols
Protocol A: Self-Validating Identification Workflow
This workflow ensures the distinction of Thr(Me) from potential artifacts or interferences.

Sample Preparation:

Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Caution: Avoid prolonged exposure to strong acids (e.g., >50% TFA) if the Boc group must

be preserved for analysis, although Boc is generally stable in standard LC-MS mobile

phases for short runs.

LC-MS Configuration:

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 60% B over 15 minutes.

MS Acquisition:

Mode: Positive ESI.[1]

Method: Data-Dependent Acquisition (DDA) or Targeted PRM.

Targeted Inclusion List: Calculate theoretical

for

and

.
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Data Analysis (The Validation Step):

Step 1: Extract Ion Chromatogram (EIC) for the precursor.

Step 2: Check MS2 spectrum for the -32 Da neutral loss from the de-Boc species.

Step 3: Verify absence of -18 Da dominant loss (rules out Thr/Asp).

Step 4: Confirm Immonium Ion at

88.07 (if accessible).

Protocol B: Distinguishing Isobars (Thr(Me) vs Asp)
If HRAM is unavailable, use this fragmentation logic:

Observation (MS2) Conclusion

Loss of 32 Da (MeOH) Positive ID: Thr(Me)

Loss of 18 Da (H2O) Negative ID: Likely Thr or Asp

Loss of 46 Da (H2O + CO) Negative ID: Likely Asp

High Res Mass: 115.063 Positive ID: Thr(Me)

High Res Mass: 115.027 Negative ID: Asp

Part 5: Decision Tree for Analysis
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Figure 2: Decision tree for confirming the presence of Thr(Me) residues using mass

spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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